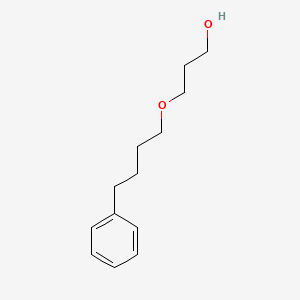

3-(4-Phenylbutoxy)propan-1-ol

説明

3-(4-Phenylbutoxy)propan-1-ol is a secondary alcohol characterized by a propan-1-ol backbone substituted with a 4-phenylbutoxy group. The phenylbutoxy chain imparts moderate lipophilicity, while the terminal hydroxyl group enables hydrogen bonding, influencing solubility and reactivity. This compound is of interest in organic synthesis, fragrance formulation, and pharmaceutical intermediates due to its balanced hydrophobic-hydrophilic properties.

特性

分子式 |

C13H20O2 |

|---|---|

分子量 |

208.30 g/mol |

IUPAC名 |

3-(4-phenylbutoxy)propan-1-ol |

InChI |

InChI=1S/C13H20O2/c14-10-6-12-15-11-5-4-9-13-7-2-1-3-8-13/h1-3,7-8,14H,4-6,9-12H2 |

InChIキー |

FZFJMNPMAUYIAR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CCCCOCCCO |

製品の起源 |

United States |

類似化合物との比較

2-(4-Phenylbutoxy)ethane (2a)

- Structure : Ethane backbone with a 4-phenylbutoxy group.

- Key Differences: Shorter ethoxy chain (vs. propanol in the target compound) reduces hydrogen-bonding capacity. Higher volatility due to lower molecular weight.

- Synthesis: Yield of 71% (vs.

- Applications: Likely used as a non-polar solvent or fragrance component.

3-(2-Phenylbenzo[b]furan-5-yl)propan-1-ol (130)

- Structure: Propanol linked to a rigid benzo[b]furan-aryl system.

- Fluorinated derivatives (e.g., compound 131 with 4-fluorophenyl) exhibit altered electronic profiles due to electronegative substituents .

- Applications: Potential use in drug discovery for targeted interactions with biological receptors.

3-(2-Isopropyl-5-methylphenoxy)propan-1-ol (4b)

- Structure: Propanol substituted with a thymol-derived (isopropyl/methylphenol) ether.

- Key Differences: Steric hindrance from isopropyl/methyl groups reduces reactivity (yields: 8–73% in thymol derivatives) . Increased solubility in non-polar media compared to the phenylbutoxy analog.

- Applications: Antimicrobial or preservative formulations due to phenolic moieties.

PPG-3 Butyl Ether and Metabolite 1-(2-butoxy-1-methylethoxy)-propan-2-ol

- Structure : Branched ethers with varying alkoxy chains.

- Key Differences :

- Applications : Surfactants or emulsifiers in cosmetics.

3-((4-Methoxybenzyl)oxy)propan-1-ol

- Structure: Propanol with a methoxybenzyl ether group.

- Key Differences :

- Applications : Intermediate in agrochemicals or pharmaceuticals requiring polar motifs.

3-(4-Bromophenyl)propan-1-ol

- Structure: Propanol substituted with a 4-bromophenyl group.

- Key Differences: Bromine increases molecular weight (MW: 229.09 g/mol) and lipophilicity (logP ~2.5) .

- Applications : Halogenated intermediates in medicinal chemistry.

Research Implications

- Synthetic Accessibility : Linear alkoxy chains (e.g., phenylbutoxy) generally yield higher efficiencies (e.g., 71% for 2a) than branched or sterically hindered analogs .

- Biological Activity : Aromatic substituents (phenyl, benzo[b]furan) enhance target binding, while halogens (bromine) improve pharmacokinetic profiles .

- Regulatory Considerations : Structural read-across (e.g., PPG-3 Butyl Ether metabolite) validates safety assessments for structurally divergent compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。